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Compound of Interest

Compound Name: DIAVERIDINE HYDROCHLORIDE

Cat. No.: B1366903 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with

diaveridine hydrochloride in animal models.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of diaveridine hydrochloride?

A1: Diaveridine hydrochloride is a synthetic diaminopyrimidine derivative that acts as a

competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] DHFR is a crucial enzyme in the

folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to

tetrahydrofolate (THF).[1][3][4] THF is an essential cofactor for the synthesis of purines and

thymidylate, which are necessary for DNA and RNA synthesis.[3][5] By inhibiting DHFR,

diaveridine hydrochloride disrupts DNA synthesis, which is particularly effective against

rapidly proliferating cells like bacteria and protozoa.[1][3] This mechanism is the basis for its

use as an antimicrobial and coccidiostat, often in synergy with sulfonamides.[1][6]

Q2: What are the known acute toxic effects of diaveridine hydrochloride in rodents?

A2: Acute toxicity studies have established the median lethal dose (LD50) of diaveridine in

rodents. In Wistar rats, the oral LD50 is 3100 mg/kg body weight in males and 2330 mg/kg in

females.[7] For Sprague Dawley rats, the oral LD50 is reported to be greater than 2378 mg/kg

body weight.[8] In ICR mice, the oral LD50 is 1025 mg/kg body weight.[8] A clinical sign

observed in female Wistar rats before death was chromodacryorrhea (reddish tears).[7]
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Q3: What adverse effects have been observed in sub-chronic toxicity studies with diaveridine
hydrochloride in rats?

A3: Sub-chronic oral administration of diaveridine hydrochloride in Wistar rats for 90 days

has been shown to cause a range of adverse effects, particularly at higher doses.[7] These

include:

Body Weight: Significant decrease in body weight at doses of 1150 and 2000 mg/kg in the

diet.[7]

Organ Weights: Significant increases in the relative weights of the brain, liver (females),

kidneys, and testes (males) at a dietary concentration of 2000 mg/kg.[7]

Hematology: Significant decreases in hemoglobin and red blood cell count at 2000 mg/kg.[7]

Clinical Chemistry: Significant increases in alkaline phosphatase and potassium, and

decreases in albumin and total protein (females) at 2000 mg/kg.[7]

Histopathology: At 2000 mg/kg, findings included fibroblasts in the kidneys, cell swelling of

the glomerular zone in the adrenals, and inflammation in the liver.[7]

No-Observed-Adverse-Effect Level (NOAEL): The NOAEL for diaveridine in a 90-day rat

study was determined to be 230 mg/kg in the diet, which corresponds to 21.0-23.5 mg/kg

body weight per day.[7]

Q4: Is diaveridine hydrochloride genotoxic or mutagenic?

A4: The genotoxicity and mutagenicity of diaveridine have been investigated with mixed results.

While some studies using the mouse chromosome aberration, erythrocyte micronucleus, and

sperm abnormality tests were negative at doses of 128-512 mg/kg body weight, another study

using the comet assay showed different findings.[8][9] A single oral administration of diaveridine

was found to induce significant DNA damage in the liver, kidney, lung, and spleen cells of mice,

but not in bone marrow cells.[9] It has been suggested that the liver may detoxify the

compound before it reaches the bone marrow.[9] Some studies also indicate that diaveridine's

metabolites may play a role in its toxicity, as it was found to be mutagenic in one bacterial strain

after metabolic activation with hamster S9 mix.[4][10]
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Q5: Are there any known teratogenic effects of diaveridine hydrochloride?

A5: Based on available research, a teratogenicity test in female Sprague Dawley rats at a

dosage of 37 mg/kg body weight showed no toxicological signs.[8]
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Observed Issue Potential Cause Recommended Action

Unexpected mortality in

animals at lower than expected

doses.

Species or strain variability in

sensitivity. Error in dose

calculation or administration.

Verify LD50 for the specific

animal model being used.

Double-check all dose

calculations and administration

procedures. Ensure proper

vehicle is used for drug

delivery.

Significant weight loss or

reduced food intake in treated

animals.

High dose of diaveridine

hydrochloride leading to

systemic toxicity. Palatability

issues if administered in feed.

Refer to the NOAEL data and

consider reducing the dose. If

administered in feed, consider

alternative administration

routes like oral gavage to

ensure accurate dosing.

Monitor food and water

consumption daily.

Abnormal hematology or

clinical chemistry results.

Organ toxicity (e.g., liver,

kidney).

Correlate blood work with

histopathological examination

of target organs. Consider

including interim sacrifices in

your study design to assess

the progression of organ

damage.

Inconsistent results in

genotoxicity assays.

Differences in metabolic

activation of diaveridine. The

specific assay's sensitivity to

different types of DNA

damage.

If using in vitro assays,

consider the inclusion of a

metabolic activation system

(e.g., S9 mix). For in vivo

studies, consider evaluating

multiple organs as the

genotoxic effects can be

organ-specific. The comet

assay may be more sensitive

for detecting certain types of

DNA damage induced by

diaveridine.[9]
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Crystalluria or other urinary

tract issues.

High doses of diaveridine

leading to the formation of

urinary tract calculi.[9]

Ensure adequate hydration of

the animals. Monitor urine

output and consider

performing urinalysis. If

crystalluria is observed, it may

be necessary to adjust the

dose.

Data Presentation
Table 1: Acute Toxicity of Diaveridine Hydrochloride in Rodents

Animal Model Sex
Route of
Administration

LD50 (mg/kg
body weight)

Citation

Wistar Rat Male Oral 3100 [7]

Wistar Rat Female Oral 2330 [7]

Sprague Dawley

Rat
N/A Oral >2378 [8]

ICR Mouse N/A Oral 1025 [8]

Table 2: Summary of Sub-Chronic (90-day) Toxicity Findings for Diaveridine Hydrochloride in

Wistar Rats (Dietary Administration)
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Parameter
Dose (mg/kg in
diet)

Observed Effect Citation

Body Weight 1150, 2000 Significant Decrease [7]

Relative Brain Weight 2000 Significant Increase [7]

Relative Liver Weight

(Female)
2000 Significant Increase [7]

Relative Kidney

Weight
2000 Significant Increase [7]

Relative Testis Weight

(Male)
2000 Significant Increase [7]

Hemoglobin 2000 Significant Decrease [7]

Red Blood Cell Count 2000 Significant Decrease [7]

Alkaline Phosphatase 2000 Significant Increase [7]

Potassium 2000 Significant Increase [7]

Albumin (Female) 2000 Significant Decrease [7]

Total Protein (Female) 2000 Significant Decrease [7]

NOAEL 230
No Observed Adverse

Effects
[7]

Experimental Protocols
1. Acute Oral Toxicity Study (Up-and-Down Procedure - adapted)

Animals: Healthy, young adult rodents (e.g., Wistar rats), nulliparous and non-pregnant

females.

Housing: Housed in appropriate conditions with controlled temperature, humidity, and light

cycle. Access to standard chow and water ad libitum, except for a brief fasting period before

dosing.
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Dose Administration:

Fast animals overnight prior to dosing.

Prepare a formulation of diaveridine hydrochloride in a suitable vehicle (e.g., water, corn

oil).

Administer a single oral dose using a gavage needle.

The initial dose can be selected based on existing data, with subsequent doses adjusted

up or down depending on the outcome for the previously dosed animal.

Observations:

Observe animals closely for the first several hours post-dosing and then periodically for at

least 14 days.

Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory

patterns, autonomic and central nervous system effects) and mortality.

Record body weights at regular intervals.

Endpoint: The LD50 is calculated based on the pattern of mortality.

2. Sub-Chronic (90-Day) Oral Toxicity Study in Rats

Animals: Young, healthy rats (e.g., Wistar), with animals of both sexes in each group.

Groups: At least three dose groups and a control group. Doses should be selected to elicit a

toxic effect at the highest dose, a no-observed-adverse-effect level (NOAEL) at the lowest

dose, and intermediate effects at a mid-dose.

Diet Preparation: Diaveridine hydrochloride is mixed into the standard rodent diet at the

specified concentrations.

Administration: Animals have free access to the medicated or control diet and drinking water

for 90 days.
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Observations:

Daily: Clinical signs of toxicity and mortality.

Weekly: Detailed clinical observations, body weight, and food consumption.

At termination (and possibly at interim points):

Blood samples collected for hematology and clinical chemistry analysis.

Urine samples collected for urinalysis.

Gross necropsy of all animals.

Organ weights (e.g., brain, heart, liver, kidneys, spleen, adrenals, gonads) are recorded.

Histopathological examination of a comprehensive set of tissues from all animals in the

control and high-dose groups, and any gross lesions from other groups.

3. In Vivo Comet Assay for Genotoxicity

Animals: Typically mice or rats.

Dose Administration: Administer diaveridine hydrochloride, usually via oral gavage, at

multiple dose levels, along with a vehicle control and a positive control.

Sample Collection: At a predetermined time after dosing (e.g., 2-6 hours and 24 hours),

euthanize the animals and collect target organs (e.g., liver, kidneys, spleen, lung).

Cell Isolation: Prepare single-cell suspensions from the collected organs.

Comet Assay Procedure:

Embed the isolated cells in a low-melting-point agarose on a microscope slide.

Lyse the cells using a high-salt and detergent solution to remove membranes and

histones, leaving behind the nucleoid.
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Subject the slides to electrophoresis under alkaline conditions to allow damaged DNA

fragments to migrate out of the nucleoid, forming a "comet tail."

Stain the DNA with a fluorescent dye (e.g., ethidium bromide).

Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of

DNA damage using image analysis software (measuring parameters like tail length, tail

intensity, and tail moment).
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Caption: Mechanism of action of Diaveridine Hydrochloride via DHFR inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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